molecular formula C21H18O2 B3021477 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one CAS No. 4376-83-4

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

Cat. No.: B3021477
CAS No.: 4376-83-4
M. Wt: 302.4 g/mol
InChI Key: FBSAPBMBVZHFQT-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxyphenyl group and two phenyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the condensation reaction. Additionally, continuous flow reactors may be used to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: 3-(2-Oxophenyl)-1,3-diphenylpropan-1-one.

    Reduction: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-ol.

    Substitution: 3-(2-Nitrophenyl)-1,3-diphenylpropan-1-one (nitration product).

Scientific Research Applications

Chemistry: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of new pharmaceuticals.

Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it valuable in material science.

Comparison with Similar Compounds

    3-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one: Similar structure but with the hydroxy group in the para position.

    3-(2-Methoxyphenyl)-1,3-diphenylpropan-1-one: Similar structure but with a methoxy group instead of a hydroxy group.

    3-(2-Hydroxyphenyl)-1,3-diphenylpropan-2-one: Similar structure but with the carbonyl group at a different position.

Uniqueness: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is unique due to the specific positioning of the hydroxy group, which influences its reactivity and interaction with other molecules. This positioning allows for distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-14,19,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSAPBMBVZHFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257776
Record name 3-(2-Hydroxyphenyl)-1,3-diphenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4376-83-4
Record name 3-(2-Hydroxyphenyl)-1,3-diphenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4376-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Hydroxyphenyl)-1,3-diphenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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